molecular formula C20H31N3O B610986 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea CAS No. 1629138-41-5

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea

Cat. No. B610986
CAS RN: 1629138-41-5
M. Wt: 329.48
InChI Key: LNOPAJNGRAPFKZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea, also known as BCPMU, is an organic compound with a wide range of applications in research and laboratory experiments. It is a derivative of piperidine and is used as a ligand in coordination chemistry. BCPMU can be synthesized through a variety of methods, and its structure and properties have been extensively studied in scientific research.

Scientific Research Applications

Alzheimer’s Disease Research

SRI-011381 is known to be an activator of TGF-β signaling . In the context of Alzheimer’s disease, it has been shown to reduce cell death and the number of dystrophic neurites induced by amyloid-β in primary mouse embryonic forebrain neurons . This compound, at concentrations of 2 and 5 µM, increases phagocytosis of amyloid-β by more than 20% in macrophages, suggesting a potential role in mitigating the effects of amyloid plaques in Alzheimer’s disease .

Neurodegenerative Disorders

Beyond Alzheimer’s, SRI-011381’s ability to activate TGF-β signaling could be beneficial in a broader range of neurodegenerative disorders. It has been observed to improve memory deficits in transgenic mouse models, indicating its potential utility in the study and treatment of cognitive decline associated with various neurodegenerative diseases .

Cell Biology and Immunology

In cell biology, SRI-011381 can be used to study the role of TGF-β signaling in cell growth, differentiation, and apoptosis. Its impact on innate immunity, particularly in the enhancement of phagocytosis, opens avenues for research into infectious diseases and immune responses .

Cancer Research

The compound’s modulation of TGF-β signaling is also relevant in cancer research. TGF-β plays a complex role in cancer, acting as both a tumor suppressor and promoter depending on the context. SRI-011381 could be used to dissect these pathways and potentially develop therapeutic strategies .

Learning and Memory

Behavioral neuroscience can benefit from SRI-011381’s effects on learning and memory. It has been shown to increase contextual fear conditioning freezing time and spontaneous alternations in the Y-maze, which are indicative of its effects on memory preservation and cognitive function .

Pharmacological Research

As a biochemical tool, SRI-011381 can aid in the development of new pharmacological agents. Its clear effects on TGF-β signaling make it a valuable compound for drug discovery and development, particularly in diseases where this pathway is dysregulated .

properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOPAJNGRAPFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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